molecular formula C19H24N4O4S B2981538 N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899993-57-8

N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2981538
CAS RN: 899993-57-8
M. Wt: 404.49
InChI Key: DSAYAJOXJDCLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

This compound's research applications primarily involve its synthesis and use as a precursor in forming various derivatives with potential biological activities. For instance, a related study on the synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties introduces novel derivatives through a four-step process starting from anthranilic acid and aryl isothiocyanates. These derivatives were determined structurally by IR, 1H-NMR, 13C-NMR, and HR-MS spectra, showcasing the compound's versatility as a scaffold for chemical synthesis (Nguyen et al., 2022).

Antitumor Activity

The compound's framework is also explored in the context of antitumor activity. A study on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues revealed that derivatives of this compound structure exhibited broad-spectrum antitumor activity, significantly more potent than the positive control, 5-FU. This indicates the compound's potential utility in developing new anticancer agents (Al-Suwaidan et al., 2016).

Neuroprotection and EAA Receptor Antagonism

Another application is found in neuroprotection and excitatory amino acid (EAA) receptor antagonism. A study on isoxazole amino acids identified derivatives as novel EAA receptor antagonists, highlighting the potential of such compounds in treating neurological disorders by antagonizing excitatory neurotransmission and offering neuroprotective effects (Krogsgaard‐Larsen et al., 1991).

Chemical Reactivity and Biological Activity

The reactivity of similar compounds towards nitrogen nucleophiles has been studied, with derivatives showing significant antipyretic and anti-inflammatory activities. This suggests the compound's utility in synthesizing bioactive molecules with therapeutic applications (Ghorab, Ismail, & Abdalla, 2010).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12-9-16(22-27-12)20-17(24)11-28-18-14-6-2-3-7-15(14)23(19(25)21-18)10-13-5-4-8-26-13/h9,13H,2-8,10-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAYAJOXJDCLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.